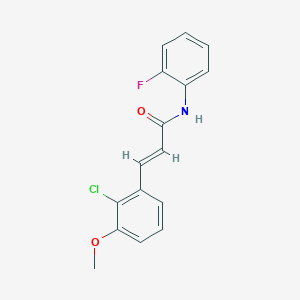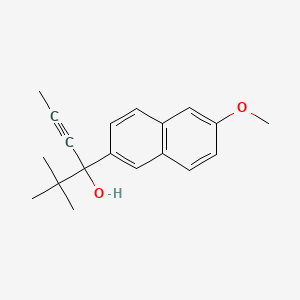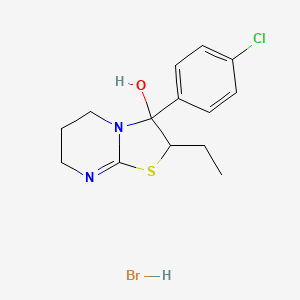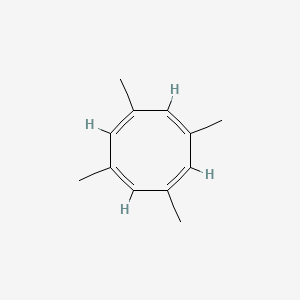![molecular formula C12H15BrN2O2 B11950135 4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline CAS No. 21094-56-4](/img/structure/B11950135.png)
4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-bromoanilino)carbonyl]oxy}piperidine is an organic compound that features a piperidine ring bonded to a 4-bromoanilino group through a carbonyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine typically involves the reaction of 4-bromoaniline with piperidine in the presence of a carbonylating agent. One common method is to use phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[(4-bromoanilino)carbonyl]oxy}piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Products with various substituents replacing the bromine atom.
Oxidation Reactions: Products with additional oxygen-containing functional groups.
Reduction Reactions: Alcohol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-{[(4-bromoanilino)carbonyl]oxy}piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[(4-bromoanilino)carbonyl]oxy}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active site residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-{[(4-chloroanilino)carbonyl]oxy}piperidine
- 1-{[(4-fluoroanilino)carbonyl]oxy}piperidine
- 1-{[(4-methoxyanilino)carbonyl]oxy}piperidine
Comparison:
- 1-{[(4-bromoanilino)carbonyl]oxy}piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, and methoxy analogs.
Eigenschaften
CAS-Nummer |
21094-56-4 |
|---|---|
Molekularformel |
C12H15BrN2O2 |
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
piperidin-1-yl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-4-6-11(7-5-10)14-12(16)17-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |
InChI-Schlüssel |
CIURQMFTOXPHKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)OC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)






![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)





![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)
